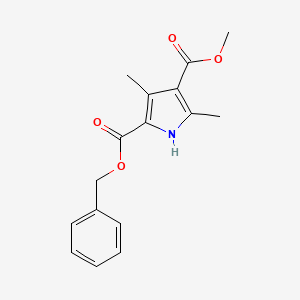![molecular formula C16H18ClN3 B11957516 Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl- CAS No. 3010-50-2](/img/structure/B11957516.png)
Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-: is an organic compound with the molecular formula C12H10ClN3 . It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl- typically involves the diazotization of 4-chloroaniline followed by azo coupling with N,N-diethylaniline. The reaction conditions often require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The process involves the same diazotization and coupling steps but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Oxidized azo derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl- is widely used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color properties make it valuable in textile and printing industries .
Biology: In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in histological studies .
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: Apart from its use in dyeing, this compound is also employed in the manufacturing of colored plastics and inks. Its stability and colorfastness make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl- exerts its effects primarily involves its interaction with aromatic systems. The azo group (N=N) can participate in electron transfer processes, making it a useful probe in studying redox reactions. Additionally, its ability to form stable complexes with metals is exploited in various analytical techniques .
Comparison with Similar Compounds
- Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-dimethyl-
- Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-
- Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-dipropyl-
Uniqueness: Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring specific color properties and stability .
Properties
CAS No. |
3010-50-2 |
|---|---|
Molecular Formula |
C16H18ClN3 |
Molecular Weight |
287.79 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H18ClN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
JPSIGBPVFZRYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)












